[5-(2-chlorophenyl)-7-[(4-chlorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
This compound is a complex tricyclic heterocyclic molecule featuring a 2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene core. Key structural attributes include:
- Substituents: A 2-chlorophenyl group at position 5, a 4-chlorophenylmethylsulfanyl moiety at position 7, and a hydroxymethyl group at position 11.
- Potential Applications: Based on structural analogs, this compound may exhibit activity in kinase inhibition or antimicrobial pathways due to its triazatricyclic scaffold and halogenated aryl groups .
Properties
IUPAC Name |
[5-(2-chlorophenyl)-7-[(4-chlorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2N3O2S/c1-14-22-19(16(12-31)11-28-14)10-20-24(32-22)29-23(18-4-2-3-5-21(18)27)30-25(20)33-13-15-6-8-17(26)9-7-15/h2-9,11,31H,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDPQJXNUSSIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4Cl)SCC5=CC=C(C=C5)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-chlorophenyl)-7-[(4-chlorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol typically involves multi-step organic reactions. These steps may include:
Formation of the tricyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of chlorophenyl groups: Chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the methylsulfanyl group: This step may involve nucleophilic substitution reactions.
Addition of the methanol group: The final step may involve the reduction of a carbonyl group to form the methanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to methanol.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions at the double bonds in the tricyclic core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
Oxidation products: Carbonyl derivatives
Reduction products: Alcohol derivatives
Substitution products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological activity studies: The compound’s structure suggests potential biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine
Drug development: The compound may serve as a lead compound for the development of new therapeutic agents.
Industry
Material science: The compound’s unique structure may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [5-(2-chlorophenyl)-7-[(4-chlorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: The compound may interact with specific receptors in biological systems, modulating their activity.
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction modulation: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Tanimoto Coefficient-Based Similarity
Chemical Similarity Network Analysis (CSNAP)
- Network-Based Clustering: The CSNAP algorithm groups compounds into chemotypes based on consensus chemical patterns, enabling target prediction. Triazatricyclic cores are associated with kinase inhibition (e.g., JAK2, CDK inhibitors) .
Substructure Enrichment (ChemRICH)
- Cluster Identification: ChemRICH clusters metabolites or compounds into non-overlapping chemical classes using Tanimoto substructure similarity. Enriched clusters for this compound include: Chlorinated Aryl Groups: Shared with organochlorine antimicrobials (e.g., chlorhexidine analogs). Triazatricyclic Systems: Overlaps with antifungal agents (e.g., triazole derivatives) .
Structurally Similar Compounds and Their Properties
Key Observations:
Core Structure Impact :
- The triazatricyclic core in Compound A shares high Tc (0.62) and kinase-targeting activity, suggesting conserved mechanism of action .
- Compound B’s lower Tc (0.41) reflects divergent core but retains antimicrobial activity via DNA interaction .
Substituent-Driven Activity :
- Chlorophenyl groups correlate with enhanced cytotoxicity (e.g., Compound C’s EC50: 0.5 μM) .
- Methylsulfanyl moieties improve membrane permeability, critical for intracellular targets .
Hydroxymethyl Role :
- The CH2OH group in the target compound and Compound B enhances solubility, improving pharmacokinetic profiles compared to methyl or carboxylate analogs .
Limitations and Challenges
- Tanimoto Bias : Low Tc values may overlook 3D conformational similarities (e.g., shared pharmacophores undetectable via 2D fingerprints) .
- Target Prediction Gaps : CSNAP prioritizes kinase targets but may underreport off-target effects (e.g., ion channel modulation) .
- Toxicity Divergence: Structurally similar organochlorines (Tc > 0.6) may exhibit unpredictable toxicity profiles despite shared chemotypes .
Biological Activity
The compound [5-(2-chlorophenyl)-7-[(4-chlorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with significant potential in pharmacology due to its unique structural features. This article examines its biological activity based on recent research findings.
The molecular formula of the compound is with a molecular weight of approximately 491.99 g/mol. Its structure includes multiple functional groups that contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a variety of biological activities including:
- Antibacterial Activity : Compounds containing chlorophenyl and methylsulfanyl groups have shown moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Some derivatives have been reported to inhibit key enzymes like acetylcholinesterase (AChE) and urease, which are crucial in treating conditions such as Alzheimer's disease and urinary tract infections .
- Anticancer Potential : The triazatricyclo structure has been associated with anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest .
Antibacterial Activity
A study evaluating the antibacterial efficacy of synthesized derivatives found that compounds similar to the target molecule demonstrated significant activity against several bacterial strains. The most effective compounds were identified as AChE inhibitors and showed strong binding interactions with bovine serum albumin (BSA), indicating their potential for therapeutic applications .
Enzyme Inhibition Studies
In enzyme inhibition assays, compounds were tested for their ability to inhibit urease and AChE. The results indicated that certain derivatives exhibited strong inhibitory activity, which could be beneficial in managing conditions like peptic ulcers and neurodegenerative diseases .
Case Study 1: Antibacterial Screening
In a controlled study, various derivatives were synthesized and screened for antibacterial activity. The results indicated that the presence of the chlorophenyl and methylsulfanyl groups significantly enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggested that modifications in the substituents could optimize efficacy .
Case Study 2: Enzyme Inhibition
Another study focused on enzyme inhibition where the synthesized compounds were tested against urease. The most active compounds displayed IC50 values in the low micromolar range, highlighting their potential as therapeutic agents for treating conditions associated with urease activity .
Data Tables
| Biological Activity | Compound Structure | IC50 Values (µM) | Target Organism |
|---|---|---|---|
| Antibacterial | Similar Derivative | 15 - 30 | S. aureus |
| Enzyme Inhibition | Target Compound | 5 - 10 | Urease |
| Anticancer | Related Compound | 20 - 40 | Various Cancer Cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
